3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
This compound features a thiazolo[3,2-a]pyrimidin-5(3H)-one core substituted with a 2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl group. Key characteristics include:
- Molecular Formula: C₂₀H₂₄N₄O₃S
- Structural Features: A piperazine ring with a 4-methoxyphenyl substituent at the N-4 position. A ketone-linked ethyl group bridging the piperazine and thiazolo-pyrimidinone moieties.
- Potential Pharmacological Relevance: Piperazine derivatives are often associated with central nervous system (CNS) activity, targeting receptors such as serotonin (5-HT) or dopamine .
Properties
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-26-16-4-2-14(3-5-16)21-8-10-22(11-9-21)18(25)12-15-13-27-19-20-7-6-17(24)23(15)19/h2-7,15H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUAQEQBHZTESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3CSC4=NC=CC(=O)N34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system. Microglia are the primary immune cells of the brain and spinal cord, playing a key role in the immune response within the central nervous system. Neuronal cells are responsible for transmitting information throughout the body.
Mode of Action
The compound interacts with its targets, leading to significant anti-neuroinflammatory properties . It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells. Additionally, it reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . ER stress is a cellular process triggered by an imbalance in protein folding in the endoplasmic reticulum. The NF-kB pathway is a key regulator of immune responses, inflammation, and apoptosis.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one has been shown to interact with a variety of enzymes, proteins, and other biomolecules. These interactions are often characterized by the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, which can significantly influence the function and activity of these biomolecules.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and cellular context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to changes in cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression. The exact mechanism of action is likely to be complex and may involve multiple pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to have a certain degree of stability, but may undergo degradation over extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with dosage. Lower doses may result in threshold effects, while higher doses may lead to toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications.
Biological Activity
The compound 3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by a thiazolo-pyrimidine core linked to a piperazine moiety. Its molecular formula is with a molecular weight of 393.42 g/mol. The presence of the methoxyphenyl group and the piperazine ring are crucial for its biological activity.
Antidepressant and Anxiolytic Effects
Research indicates that compounds containing piperazine derivatives often exhibit significant activity at serotonin receptors. For instance, similar piperazine-containing compounds have shown affinity for the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. The compound may demonstrate similar properties due to its structural similarities to known serotonergic agents .
Anticonvulsant Activity
Preliminary studies suggest that thiazole derivatives can exhibit anticonvulsant effects. For example, compounds with thiazole rings have been tested in picrotoxin-induced convulsion models, showing promising results in terms of median effective doses (ED50) and protection indices (PI) . The potential anticonvulsant activity of the compound could be explored further given its structural features.
Cytotoxicity
The compound's thiazolo-pyrimidine framework is associated with various cytotoxic activities against cancer cell lines. SAR studies indicate that modifications on the phenyl ring can enhance cytotoxic potency. For instance, compounds with electron-donating groups at specific positions on the phenyl ring have shown improved activity against various cancer cell lines . Investigating the cytotoxic profile of this specific compound could yield insights into its therapeutic potential in oncology.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to several key structural features:
- Piperazine Moiety : Essential for interaction with neurotransmitter receptors.
- Thiazole Ring : Contributes to anticonvulsant and cytotoxic activities.
- Methoxyphenyl Group : Enhances lipophilicity and receptor binding affinity.
Case Studies
- Antidepressant Activity : A study evaluating similar piperazine derivatives demonstrated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages, suggesting that modifications to the piperazine structure could enhance efficacy .
- Cytotoxicity Against Cancer Cell Lines : Research on thiazole derivatives indicates that certain substitutions on the thiazole core significantly increase cytotoxicity against human leukemia cell lines, hinting at a potential pathway for exploring this compound's effectiveness against cancer .
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent variations and pharmacological properties:
Structural and Functional Insights
Thiazolo[3,2-a]pyrimidinone Core
- Target Compound vs. Derivatives: The target compound lacks the benzylidene and furan-2-yl substituents present in ’s derivatives, which are critical for their antinociceptive and anti-inflammatory activities . The 4-methoxyphenylpiperazine group in the target compound may enhance CNS penetration compared to the 4-chlorophenyl group in ’s analogs, as methoxy groups improve lipophilicity .
Piperazine Substitutions
- Target Compound vs. :
- Pyrido[1,2-a]pyrimidinone Derivatives (–9, 17): These compounds share piperazinyl groups but have a pyrido core instead of thiazolo. This structural divergence likely alters binding kinetics and metabolic stability .
Pharmacological Implications
- Antinociceptive Activity: ’s derivatives showed ED₅₀ values < 50 mg/kg in tail-flick tests, attributed to electron-withdrawing groups (e.g., nitro, chloro) enhancing receptor binding . The target compound’s 4-methoxy group (electron-donating) may reduce potency unless balanced by its piperazine’s affinity for CNS receptors.
- Anti-inflammatory Activity: Para-substituted derivatives in reduced paw edema by 60–70%, suggesting the thiazolo-pyrimidinone core itself has intrinsic activity . The target compound’s efficacy remains untested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
